MAGE-1 (278-286), also known as the peptide sequence KVLEYVIKV, is a significant tumor-associated antigen derived from the Melanoma Antigen Gene family. This peptide is particularly relevant in the context of cancer immunotherapy, as it is recognized by cytotoxic T lymphocytes (CTLs) in patients with tumors expressing this antigen. MAGE-1 is classified as a cancer/testis antigen, which means it is typically expressed in testicular tissue and various tumors but not in normal somatic tissues, making it a promising target for immunotherapeutic strategies.
MAGE-1 is part of the MAGE gene family, which includes several related genes that encode proteins involved in tumorigenesis. The specific peptide MAGE-1 (278-286) is recognized by the human leukocyte antigen A*0201, a molecule crucial for presenting antigens to T cells. The classification of MAGE-1 falls under the category of cancer/testis antigens, which are characterized by their restricted expression patterns and potential role in eliciting immune responses against tumors.
The synthesis of MAGE-1 (278-286) typically employs solid-phase peptide synthesis techniques, particularly the Fmoc (9-fluorenylmethoxycarbonyl) chemistry method. This approach allows for the sequential addition of amino acids to a growing peptide chain while maintaining high purity levels. The synthesized peptides are often purified using high-performance liquid chromatography (HPLC) to achieve purity levels exceeding 95%. This purification ensures that the peptides are suitable for use in immunological assays and therapeutic applications .
The molecular structure of MAGE-1 (278-286) can be described by its amino acid sequence KVLEYVIKV. The peptide consists of nine amino acids, with specific properties that enable its binding to the HLA-A*0201 molecule. The structural conformation plays a crucial role in its recognition by T cell receptors. Data regarding its three-dimensional structure can be obtained through computational modeling or experimental methods like X-ray crystallography or nuclear magnetic resonance spectroscopy, although specific structural data for this peptide may be limited in public databases.
MAGE-1 (278-286) undergoes several chemical reactions primarily related to its interaction with immune cells. When presented on HLA-A*0201 molecules, it can stimulate CTLs to recognize and destroy cancer cells expressing this antigen. The peptide's binding affinity to HLA molecules can be influenced by various factors, including modifications to the peptide sequence or changes in the HLA molecule itself. Research has shown that mutations within the peptide can enhance its binding affinity and improve T cell activation .
The mechanism of action of MAGE-1 (278-286) involves its presentation on the surface of antigen-presenting cells via HLA-A*0201. Once presented, it engages specific T cell receptors on CTLs, leading to their activation. This activation triggers a cascade of immune responses, including cytokine production (such as interferon-gamma and interleukin-2) and cytotoxic activity against tumor cells expressing MAGE-1. Studies have demonstrated that optimized T cell receptors targeting this peptide can significantly enhance antitumor responses .
MAGE-1 (278-286) exhibits several physical and chemical properties relevant to its function:
These properties are critical when considering the peptide's application in therapeutic contexts, such as vaccine development or adoptive T cell therapy.
MAGE-1 (278-286) has several scientific applications:
Cancer-testis antigens (CTAs) represent a unique category of tumor-associated antigens characterized by their restricted expression in immunoprivileged germline tissues and aberrant re-expression in diverse malignancies. This expression profile renders them ideal targets for immunotherapy, as their immunogenicity poses minimal risk of autoimmune damage to somatic tissues. MAGE-A1 (278-286), the peptide epitope KVLEYVIKV, was the first identified human tumor antigen discovered through cytotoxic T lymphocyte (CTL)-mediated recognition of melanoma cells [1] [8]. As a prototype CTA, this 9-mer peptide is processed intracellularly and presented by HLA-A*02:01 molecules—the most prevalent human leukocyte antigen class I allele—enabling specific recognition by CD8+ T cells [1] [4]. Mechanistically, CTAs like MAGE-A1 contribute to tumor immunogenicity through:
Table 1: Structural Characteristics of MAGE-A1 (278-286)
Characteristic | Detail | Immunological Significance |
---|---|---|
Amino Acid Sequence | KVLEYVIKV | Core epitope for HLA-A*02:01 binding |
Parent Protein | MAGE-A1 (Cancer/testis antigen 1.1) | Encoded by Xq28-located gene |
Molecular Weight | 1090.36 g/mol (C₅₃H₉₁N₁₁O₁₃) | Synthetic peptide production standard |
Binding Affinity | High (18 copies/cell on KS24.22 line) | Enables efficient T-cell recognition |
Proteasomal Processing | Standard and immunoproteasome-independent | Broadly presented across tumor types |
The MAGE family expanded from a single ancestral gene in early eukaryotes to >40 genes in placental mammals, driven by retrotransposition and gene duplication events during eutherian radiation. This expansion coincided with the emergence of LINE elements and the evolution of adaptive immunity [2] [5] [10]. The family bifurcated into two functionally distinct classes:
The MAGE Homology Domain (MHD), a conserved 170-amino acid region with tandem winged-helix motifs, enables both classes to bind E3 RING ubiquitin ligases. However, functional divergence occurred: Type I MAGEs (including MAGE-A1) typically form MAGE-RING Ligases (MRLs) that alter substrate specificity—promoting degradation of tumor suppressors like p53 or AMPKα—thus conferring stress adaptation advantages co-opted by tumors [3] [5]. MAGE-A1 specifically binds TRIM31 E3 ligase, dysregulating ubiquitination pathways to enhance tumor survival [3].
MAGE-A1 epitope KVLEYVIKV has served as a cornerstone in tumor immunology research since its discovery in 1991. Its identification established key paradigms:
Despite this promise, MAGE-A1 exemplifies challenges in CTA targeting:
Table 2: Evolution of MAGE-A1-Targeted Immunotherapeutic Approaches
Therapeutic Strategy | Key Findings | Clinical Outcome |
---|---|---|
Recombinant Protein Vaccines | MAGE-A3 + AS15 immunostimulant in NSCLC | Phase III failure (no OS benefit) |
Peptide-Pulsed DCs | KVLEYVIKV-loaded dendritic cells expanded CTLs in vitro | Limited tumor infiltration in trials |
TCR-Engineered T Cells | TCR-T1367 transduced T cells (avidity-optimized via somatic hypermutation) | Enhanced IFN-γ/cytotoxicity in preclinical |
CAR-T Cells | Lentiviral MAGE-A1-CAR constructs in lung adenocarcinoma models | Significant tumor inhibition in vivo [4] |
TCR Avidity Optimization | Point mutations in TCR CDR regions improved KVLEYVIKV recognition by 100-fold | Retained specificity in 7/8 mutants [7] |
Recent advances overcome historical limitations:
MAGE-A1 (278-286) remains a critical model for probing tumor immunity mechanisms and developing antigen-specific therapies. Its study continues to inform fundamental principles of antigen processing, T-cell recognition, and therapeutic resistance, solidifying its status as a prototypical tumor-associated antigen.
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: